molecular formula C7H17NO B6154696 2-(aminomethyl)-3-methylpentan-1-ol CAS No. 1351384-72-9

2-(aminomethyl)-3-methylpentan-1-ol

Cat. No.: B6154696
CAS No.: 1351384-72-9
M. Wt: 131.2
InChI Key:
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Description

2-(aminomethyl)-3-methylpentan-1-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and alcohol, characterized by the presence of an aminomethyl group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-methylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of 3-methylpentanenitrile. This process is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature. The resulting amine is then subjected to hydrolysis to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-methylpentanoic acid or 3-methylpentanone.

    Reduction: 2-(aminomethyl)-3-methylpentane.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

2-(aminomethyl)-3-methylpentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-methylpentan-1-ol depends on its specific application. In biochemical contexts, it may act as a ligand, binding to specific molecular targets and modulating their activity. The aminomethyl group can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methylpropan-1-ol: A structurally similar compound with an additional methyl group on the carbon adjacent to the amine.

    3-aminomethyl-3-methylpentane: A compound with a similar backbone but differing in the position of the aminomethyl group.

Uniqueness

2-(aminomethyl)-3-methylpentan-1-ol is unique due to its specific combination of functional groups and molecular structure, which imparts distinct chemical reactivity and potential applications. Its primary amine and alcohol functionalities make it versatile for various synthetic transformations and applications in different fields.

Properties

CAS No.

1351384-72-9

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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